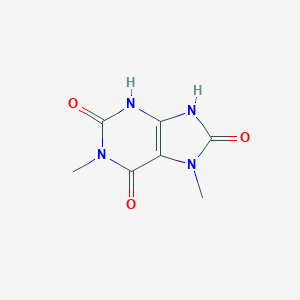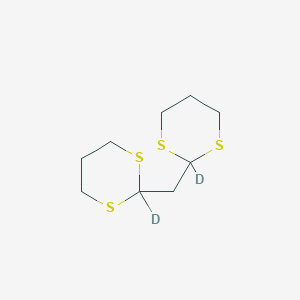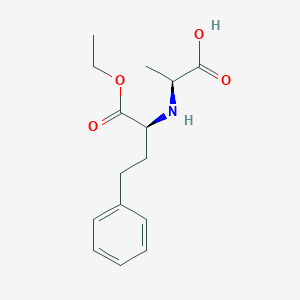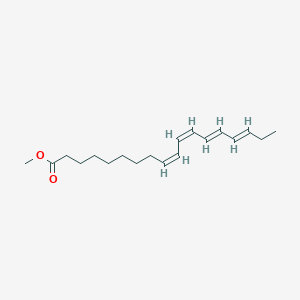![molecular formula C10H7N3 B026273 7H-pyrrolo[3,2-f]quinoxaline CAS No. 109434-41-5](/img/structure/B26273.png)
7H-pyrrolo[3,2-f]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-pyrrolo[3,2-f]quinoxaline (PQ) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PQ is a bicyclic aromatic compound that contains a pyrrole and a quinoxaline ring in its structure. PQ has been synthesized using various methods, and its mechanism of action has been studied in detail. In
作用機序
The mechanism of action of 7H-pyrrolo[3,2-f]quinoxaline is not fully understood, but it is believed to involve the inhibition of protein kinases and DNA topoisomerases. Protein kinases are enzymes that regulate various cellular processes, including cell growth and division. DNA topoisomerases are enzymes that regulate the supercoiling of DNA during replication and transcription. 7H-pyrrolo[3,2-f]quinoxaline has been shown to inhibit both protein kinases and DNA topoisomerases, leading to the inhibition of cancer cell growth and viral replication.
生化学的および生理学的効果
7H-pyrrolo[3,2-f]quinoxaline has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. 7H-pyrrolo[3,2-f]quinoxaline has also been shown to inhibit the phosphorylation of various proteins involved in cell growth and division. Additionally, 7H-pyrrolo[3,2-f]quinoxaline has been found to inhibit the activity of DNA topoisomerases, leading to the inhibition of DNA replication and transcription.
実験室実験の利点と制限
7H-pyrrolo[3,2-f]quinoxaline has several advantages for lab experiments. It is a small molecule that can be easily synthesized using various methods. 7H-pyrrolo[3,2-f]quinoxaline has been shown to have potent anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, 7H-pyrrolo[3,2-f]quinoxaline also has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, leading to the formation of impurities. Additionally, 7H-pyrrolo[3,2-f]quinoxaline has poor solubility in water, which can limit its use in biological assays.
将来の方向性
There are several future directions for the study of 7H-pyrrolo[3,2-f]quinoxaline. One direction is the development of 7H-pyrrolo[3,2-f]quinoxaline derivatives with improved solubility and stability. Another direction is the investigation of 7H-pyrrolo[3,2-f]quinoxaline's potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Additionally, the mechanism of action of 7H-pyrrolo[3,2-f]quinoxaline needs to be further elucidated to fully understand its biological effects. Finally, the development of new synthesis methods for 7H-pyrrolo[3,2-f]quinoxaline and its derivatives can lead to the discovery of new compounds with improved properties.
Conclusion:
In conclusion, 7H-pyrrolo[3,2-f]quinoxaline is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 7H-pyrrolo[3,2-f]quinoxaline has been synthesized using various methods, and its mechanism of action has been studied in detail. 7H-pyrrolo[3,2-f]quinoxaline has been shown to have potent anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, 7H-pyrrolo[3,2-f]quinoxaline also has some limitations for lab experiments, including poor solubility and stability. There are several future directions for the study of 7H-pyrrolo[3,2-f]quinoxaline, including the development of 7H-pyrrolo[3,2-f]quinoxaline derivatives, investigation of its potential as a therapeutic agent, and the development of new synthesis methods.
合成法
7H-pyrrolo[3,2-f]quinoxaline can be synthesized using different methods, including the Pictet-Spengler reaction, Sonogashira coupling, and Suzuki coupling. The Pictet-Spengler reaction involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. The Sonogashira coupling and Suzuki coupling methods involve the coupling of an aryl halide and an alkyne or boronic acid, respectively, in the presence of a palladium catalyst.
科学的研究の応用
7H-pyrrolo[3,2-f]quinoxaline has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties. 7H-pyrrolo[3,2-f]quinoxaline has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis. 7H-pyrrolo[3,2-f]quinoxaline has also been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. Additionally, 7H-pyrrolo[3,2-f]quinoxaline has antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
特性
CAS番号 |
109434-41-5 |
|---|---|
製品名 |
7H-pyrrolo[3,2-f]quinoxaline |
分子式 |
C10H7N3 |
分子量 |
169.18 g/mol |
IUPAC名 |
4H-pyrrolo[3,2-f]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-9-10(13-6-5-12-9)7-3-4-11-8(1)7/h1-6,12H |
InChIキー |
JOUGPRUYMOPGKX-UHFFFAOYSA-N |
異性体SMILES |
C1=CC2=NC=CN=C2C3=C1NC=C3 |
SMILES |
C1=CN=C2C3=CC=NC3=CC=C2N1 |
正規SMILES |
C1=CC2=NC=CN=C2C3=C1NC=C3 |
同義語 |
1H-Pyrrolo[3,2-f]quinoxaline (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)


